molecular formula C17H16N2O4S2 B2769989 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896284-01-8

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2769989
CAS No.: 896284-01-8
M. Wt: 376.45
InChI Key: JNGBXVBRABHTPQ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound featuring a benzothiazole core structure, a privileged scaffold in medicinal chemistry with demonstrated diverse pharmacological activities. The molecular formula for this compound is C17H16N2O4S2 . This compound is built from a 4-ethoxy-substituted benzothiazole ring system linked via an amide bond to a 3-(methylsulfonyl)benzamide group. The benzothiazole nucleus is widely recognized for its significant role in drug discovery research, with derivatives being investigated for a range of biological applications, including as anti-tubercular agents , antimicrobials , and enzyme inhibitors . Furthermore, benzothiazole-based compounds are of high interest in neuroscience research, particularly in the development of potential treatments for conditions such as Alzheimer's disease, where they have been explored as inhibitors of specific mitochondrial enzymes . The presence of the methylsulfonyl group is a notable feature, as sulfonamide and sulfonyl-containing compounds are frequently employed in medicinal chemistry to modulate properties like potency, bioavailability, and metabolic stability . The specific research applications and mechanism of action for this exact compound are subjects for further investigation, but its structure aligns with those of compounds studied in biochemical and pharmacological research. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-13-8-5-9-14-15(13)18-17(24-14)19-16(20)11-6-4-7-12(10-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGBXVBRABHTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the construction of the benzothiazole scaffold followed by the introduction of the ethoxy and methylsulfonyl groups. One common method involves the reaction of 2-aminothiophenol with ethyl 4-bromobenzoate to form the benzothiazole ring. This intermediate is then reacted with 3-(methylsulfonyl)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Recent studies indicate that N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide exhibits promising anticancer properties. Research has shown that compounds in the benzothiazole class can inhibit tumor growth and induce apoptosis in cancer cells. Specific investigations into this compound have revealed its potential to target various cancer pathways, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Aspergillus niger and Staphylococcus aureus. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Neuropharmacological Effects

Research into the neuropharmacological effects of benzothiazole derivatives indicates potential applications in treating neurological disorders. This compound may influence neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety disorders .

Synthesis and Characterization

The synthesis of this compound generally involves multi-step organic reactions, including the formation of the benzothiazole core followed by the introduction of the ethoxy and methylsulfonyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compounds .

Anticancer Screening

A study conducted on various benzothiazole derivatives, including this compound, evaluated their anticancer activity against human colorectal carcinoma cell lines using the Sulforhodamine B assay. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Efficacy

Another investigation focused on assessing the antimicrobial efficacy of this compound against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing potent activity against both Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Summary of Findings

Application AreaFindingsReference
AnticancerSignificant cytotoxicity in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
NeuropharmacologicalPotential influence on neurotransmitter systems

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethoxy group (electron-donating) contrasts with pyridyl (electron-withdrawing) or trifluoromethyl (strongly electron-withdrawing) groups in analogs, impacting solubility and electronic properties .
  • Sulfonyl Positioning : Methylsulfonyl at position 3 (target) vs. ethylsulfonyl at position 4 (7b) may influence steric bulk and hydrogen-bonding capacity .

Spectroscopic Characterization

  • IR Spectroscopy : The absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives (e.g., ) confirms cyclization, whereas benzamides retain this band .
  • 1H NMR : Ethoxy protons (CH2CH3) in the target compound would resonate at δ ~1.3–1.5 ppm (triplet) and δ ~4.1–4.3 ppm (quartet), distinguishing it from methylsulfonyl analogs .

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, effects on neurotransmitter systems, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the ethoxy group and the methylsulfonyl substituent enhances its solubility and reactivity, making it a suitable candidate for drug development.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation. This mechanism was notably observed in cell lines such as U937 and MCF-7, with compounds exhibiting IC50 values as low as 5.2 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kMCF-76.6Procaspase-3 activation

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. Thiazole derivatives have shown varying degrees of AChE inhibition, with some derivatives achieving IC50 values around 0.30 μM .

Table 2: AChE Inhibition Potency of Related Compounds

CompoundAChE IC50 (μM)
Compound A0.30
Compound B0.57

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate broad-spectrum activity against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) for some derivatives was reported at 50 μg/mL, demonstrating significant efficacy .

Table 3: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundMIC (μg/mL)Target Organism
Compound C50Various bacteria
Compound D50Fungi

Case Studies

  • Apoptosis Induction : In a study involving U937 cells, compounds similar to this compound were shown to effectively induce apoptosis via procaspase-3 activation. This suggests a promising pathway for developing anticancer therapies targeting this mechanism .
  • Neuroprotective Studies : Research on thiazole derivatives indicated their capacity to protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What computational tools predict the compound’s ADMET properties, and how are these validated experimentally?

  • Methodological Answer : SwissADME or ADMET Predictor estimates absorption (Caco-2 permeability), distribution (plasma protein binding), and toxicity (hERG inhibition). Experimental validation includes Caco-2 monolayers for permeability, equilibrium dialysis for protein binding, and patch-clamp assays for hERG channel effects .

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